Albicanol

Description

Albicanol has been reported in Diplophyllum taxifolium, Porella navicularis, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

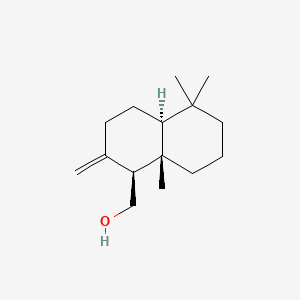

[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTSRWNMMWXEHX-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969909 | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54632-04-1 | |

| Record name | Albicanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Albicanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albicanol, a drimane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antineoplastic, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis are outlined, and its known mechanism of action, particularly its role in modulating the TNF/NF-κB signaling pathway, is discussed and visualized. This document is intended to serve as a core resource for researchers engaged in the study and potential therapeutic application of this natural product.

Chemical Structure and Identification

This compound is a bicyclic sesquiterpenoid characterized by a drimane skeleton. Its chemical formula is C₁₅H₂₆O.[1]

-

IUPAC Name: ((1S,4aS,8aR)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methanol[2]

-

Molecular Weight: 222.37 g/mol [1]

The structure of this compound features a decahydronaphthalene ring system with a methylene group and a hydroxymethyl substituent. The stereochemistry of the molecule is a critical aspect of its identity and biological activity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| XlogP3 | 4.1 | [2] |

| Boiling Point (estimated) | 299.34 °C at 760 mmHg | [2] |

| Water Solubility (estimated) | 7.289 mg/L at 25 °C | [2] |

| Appearance | Not explicitly stated, likely an oil or solid |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C-NMR spectrum provides a fingerprint of the carbon skeleton of this compound. Key chemical shifts would include those for the three methyl carbons, the sp² hybridized carbons of the methylene group, the carbon bearing the hydroxyl group, and the various sp³ hybridized carbons of the fused ring system. A representative ¹³C NMR spectrum for (+)-Albicanol is available through various chemical databases and research publications.[1][3]

IR (Infrared) Spectroscopy

The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3600-3200 (broad) | O-H stretch (alcohol) |

| ~3070 | =C-H stretch (alkene) |

| ~2960-2850 | C-H stretch (alkane) |

| ~1640 | C=C stretch (alkene) |

| ~1050 | C-O stretch (primary alcohol) |

MS (Mass Spectrometry)

Mass spectrometry of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be characteristic of the drimane sesquiterpenoid structure, with losses of water (H₂O) and other small fragments. A GC-MS spectrum of this compound is available on PubChem.[1]

Experimental Protocols

Total Synthesis of (+)-Albicanol

Several total syntheses of (+)-Albicanol have been reported. A common strategy involves the use of a chiral starting material to establish the correct stereochemistry. One notable synthesis starts from the optically active bicyclic diol, (+)-1.[4]

A Representative Synthetic Scheme (Conceptual Outline):

The synthesis of (+)-Albicanol can be achieved from a suitable chiral precursor, such as an optically active bicyclic diol. The key steps often involve:

-

Protection of one hydroxyl group: To selectively react the other hydroxyl group.

-

Oxidation: Conversion of the unprotected hydroxyl group to a ketone.

-

Introduction of the methylene group: This is a crucial step and can be achieved via a Wittig reaction or other olefination methods. A modified Wittig methylenation of a silyloxy ketone has been shown to be effective.[4]

-

Deprotection: Removal of the protecting group to yield the target primary alcohol, (+)-Albicanol.

Note: For a detailed, step-by-step experimental protocol, it is essential to consult the primary literature, such as Toshima et al., Biosci. Biotechnol. Biochem., 65 (5), 1244-1247, 2001.

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with recent research highlighting its protective effects against cellular damage. It has been shown to antagonize mitochondrial damage, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis) by inhibiting the TNF/NF-κB signaling pathway in innate immunity.[5]

The TNF/NF-κB Signaling Pathway and the Role of this compound

The Tumor Necrosis Factor (TNF)/Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases.

Logical Flow of the Pathway:

-

Stimulus: An external or internal stressor, such as Profenofos (PFF), can induce cellular damage.

-

TNF-α Activation: This stress leads to the production and release of the pro-inflammatory cytokine TNF-α.

-

Receptor Binding: TNF-α binds to its receptor (TNFR) on the cell surface.

-

Signal Transduction: This binding initiates a downstream signaling cascade that leads to the activation of the IKK complex.

-

NF-κB Activation: The IKK complex phosphorylates IκBα, an inhibitor of NF-κB. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.

-

Nuclear Translocation: The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus.

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in inflammation, apoptosis, and necroptosis.

-

Cellular Damage: The upregulation of these genes leads to mitochondrial damage, apoptosis, and necroptosis.

Inhibitory Action of this compound:

This compound intervenes in this pathway by inhibiting the activation of NF-κB. This inhibitory action prevents the downstream cascade of events, thereby protecting the cell from damage.

Visualization of the Signaling Pathway

The following diagram, generated using Graphviz, illustrates the TNF/NF-κB signaling pathway and the inhibitory point of this compound.

Figure 1: Simplified schematic of the TNF/NF-κB signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant biological activities. This guide provides essential technical information for researchers, including its physicochemical properties, spectroscopic data, and a conceptual framework for its synthesis. The elucidation of its inhibitory effect on the TNF/NF-κB signaling pathway opens new avenues for its investigation as a potential therapeutic agent for diseases characterized by inflammation and cellular damage. Further research is warranted to explore its full therapeutic potential and to develop optimized synthetic routes for its production.

References

- 1. This compound | C15H26O | CID 171360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 54632-04-1 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of (+)-albicanol and (+)-albicanyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Natural Sources of Albicanol: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the natural sources of the drimane sesquiterpenoid, albicanol. Primarily intended for researchers, scientists, and drug development professionals, this document details the principal biological sources, quantitative data on yield, and comprehensive experimental protocols for the extraction and isolation of this compound. Furthermore, it elucidates a key signaling pathway modulated by this compound, offering insights into its mechanism of action. All data is presented in a structured format to facilitate analysis and comparison, and complex biological and experimental processes are visualized using diagrams generated with Graphviz (DOT language).

Introduction

This compound is a drimane-type sesquiterpenoid alcohol that has garnered significant interest within the scientific community due to its diverse biological activities. These activities include potent antifungal, cytotoxic, and antioxidant properties. As a chiral molecule, the (+)-enantiomer is the form predominantly found in nature. Understanding the natural sources and efficient methods for the isolation of this compound is critical for advancing research into its therapeutic potential. This guide aims to consolidate the current knowledge on the natural origins of this compound and provide practical, detailed methodologies for its procurement from these sources.

Primary Natural Sources of this compound

The principal natural sources of this compound are liverworts (Marchantiophyta), a group of non-vascular plants. Within this division, the genus Diplophyllum is the most prominent producer of this compound.

-

Diplophyllum albicans : This liverwort is the most widely recognized and primary natural source from which (+)-albicanol was originally isolated[1]. It remains the most significant known biological reservoir of this sesquiterpenoid.

-

Diplophyllum serrulatum : Chemical analysis of this species has revealed that (+)-albicanol is a major constituent of its essential oil[1].

-

Diplophyllum taxifolium : This species is also reported to contain this compound.

-

Porella navicularis : this compound has been identified as a constituent of this liverwort species as well.

While this compound has been identified in these species, Diplophyllum albicans and Diplophyllum serrulatum are considered the most significant sources for its isolation.

Quantitative Analysis of this compound from Natural Sources

Precise quantitative data on the yield of this compound from Diplophyllum albicans is not extensively reported in readily available literature. However, studies on the chemical composition of related species provide valuable insights into the potential abundance of this compound. In Diplophyllum serrulatum, this compound is described as a "major constituent," indicating a significant percentage within the essential oil, though a precise figure is not provided[1].

For the purpose of this guide, the following table summarizes the available information on the yield of related compounds and essential oils from liverworts to provide a general framework for expected yields.

| Natural Source | Compound/Extract | Yield | Reference |

| Diplophyllum serrulatum | (+)-Albicanol | Major Constituent | [1] |

| Drimys winteri | Drimenol (related drimane) | 0.04% of total extract | [2] |

| Riccardia jackii | Neutral fraction (containing sesquiterpenoids) | 1.1% of dried material |

Experimental Protocols: Extraction and Isolation of this compound

The following is a detailed methodology for the extraction and isolation of this compound from liverworts, primarily based on established techniques for sesquiterpenoid separation from these plants.

Plant Material Collection and Preparation

-

Collection: Collect fresh samples of Diplophyllum albicans or Diplophyllum serrulatum from their natural habitat. Ensure proper identification of the plant material.

-

Cleaning: Carefully remove any soil, debris, and other plant species from the collected liverworts.

-

Drying: Air-dry the cleaned plant material in a well-ventilated area, shielded from direct sunlight, for a period of 7-14 days, or until a constant weight is achieved.

-

Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder.

Extraction of the Essential Oil

Method: Steam Distillation

-

Place the powdered liverwort material into a round-bottom flask of a Clevenger-type apparatus.

-

Add distilled water to the flask to cover the plant material.

-

Heat the flask to boiling. The steam and volatile compounds will rise and then condense in the condenser.

-

The essential oil, being less dense than water, will separate and can be collected from the apparatus.

-

Continue the distillation process for a minimum of 3 hours to ensure complete extraction of the volatile components.

-

Dry the collected essential oil over anhydrous sodium sulfate.

Isolation of this compound by Column Chromatography

-

Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass chromatography column.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the top of the prepared silica gel column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc.).

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) with the same solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Identification: Fractions containing compounds with an Rf value corresponding to a pure this compound standard are pooled.

-

Purification: The pooled fractions are concentrated under reduced pressure to yield purified (+)-albicanol.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Below is a graphical representation of the experimental workflow.

Signaling Pathway Modulated by this compound

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of this compound. One significant finding is its ability to antagonize cadmium-induced apoptosis through the regulation of a nitric oxide (NO) / inducible nitric oxide synthase (iNOS)-mediated mitochondrial pathway in chicken liver cells[3].

Cadmium exposure leads to an increase in iNOS activity and NO content, which in turn promotes the expression of pro-apoptotic proteins such as Bax and Cytochrome C, and activates Caspase-9 and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. This cascade of events ultimately leads to apoptosis.

This compound has been shown to counteract this process. It significantly reduces the expression of iNOS, thereby lowering NO levels. This downregulation of the NO/iNOS pathway leads to a decrease in the expression of the pro-apoptotic proteins (Bax, Cytochrome C, Caspase-9, and Caspase-3) and an increase in the expression of the anti-apoptotic protein Bcl-2, thus inhibiting the mitochondrial apoptosis pathway[3]. Molecular docking studies further support a direct interaction between this compound and the iNOS receptor[3].

The following diagram illustrates this signaling pathway.

Conclusion

This compound, a drimane sesquiterpenoid with significant biological potential, is primarily sourced from liverworts of the genus Diplophyllum. While quantitative data on its yield remains an area for further investigation, established phytochemical methods, including steam distillation and column chromatography, provide a reliable pathway for its isolation. The elucidation of its inhibitory effect on the NO/iNOS-mediated mitochondrial apoptosis pathway offers a promising avenue for future research into its therapeutic applications, particularly in contexts of cellular stress and damage. This guide provides a foundational resource for researchers aiming to explore the natural procurement and biological activities of this compound.

References

- 1. Drimane-type sesquiterpenoids from the liverwort Diplophyllum serrulatum [agris.fao.org]

- 2. Drimane Sesquiterpene Aldehydes Control Candida Yeast Isolated from Candidemia in Chilean Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound antagonizes Cd-induced apoptosis through a NO/iNOS-regulated mitochondrial pathway in chicken liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Albicanol in Fungi: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Albicanol, a drimane-type sesquiterpenoid, has garnered significant interest within the scientific community due to its potential biological activities. Understanding its biosynthesis in fungi is crucial for harnessing its therapeutic potential and for the development of novel production platforms. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in fungi, focusing on the enzymatic machinery, genetic regulation, and key experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and pharmaceutical sciences.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological properties. Among these, the sesquiterpenoids, a class of C15 isoprenoids, represent a rich source of chemical diversity and biological activity. This compound, a bicyclic sesquiterpene alcohol with a drimane skeleton, is a notable example. While the chemical synthesis of this compound has been achieved, the biosynthetic pathway in its natural fungal producers offers a more sustainable and potentially scalable route for its production. This guide will detail the current understanding of this intricate biosynthetic process.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in fungi commences with the central isoprenoid precursor, farnesyl pyrophosphate (FPP). Unlike in plants, where terpene cyclases are the primary enzymes for sesquiterpene synthesis, fungi employ a distinct class of enzymes known as drimane-type sesquiterpene synthases (DTSs) for the cyclization of FPP into the characteristic drimane scaffold. These enzymes belong to the haloacid dehalogenase (HAD)-like hydrolase superfamily.

The proposed biosynthetic pathway for this compound involves two key steps:

-

Cyclization of Farnesyl Pyrophosphate (FPP): A drimane-type sesquiterpene synthase, likely an this compound synthase, catalyzes the cyclization of the linear FPP molecule into a bicyclic drimanyl cation intermediate.

-

Hydroxylation: The carbocation intermediate is then quenched by a water molecule to introduce a hydroxyl group at a specific position, yielding this compound.

It is important to note that while dedicated this compound synthases are yet to be fully characterized from fungi, extensive research on the closely related drimenol synthases provides a strong model for understanding this compound biosynthesis. Drimenol is a structural isomer of this compound, and studies have demonstrated that a drimenol synthase can be converted into an this compound synthase through rational protein engineering, highlighting the subtle yet critical differences in their active sites that dictate product specificity.

Enzymology of Drimane-Type Sesquiterpene Synthases

Fungal DTSs are Mg2+-dependent enzymes that facilitate the complex carbocation rearrangement cascade initiated by the ionization of FPP. The active site architecture of these enzymes plays a crucial role in stabilizing the reactive intermediates and guiding the cyclization and subsequent hydroxylation steps to yield specific drimane sesquiterpenoids.

Quantitative Data

The following table summarizes hypothetical quantitative data for a putative fungal this compound synthase, based on typical values reported for related fungal drimane-type sesquiterpene synthases. This data is for illustrative purposes and would need to be determined experimentally for a specific enzyme.

| Parameter | Value | Units | Conditions |

| Enzyme Source | Hypothetical Fungus sp. | - | Recombinant enzyme expressed in E. coli |

| Substrate | Farnesyl Pyrophosphate (FPP) | - | - |

| Km (for FPP) | 5.0 | µM | 30°C, pH 7.5 |

| kcat | 0.1 | s-1 | 30°C, pH 7.5 |

| kcat/Km | 2.0 x 104 | M-1s-1 | 30°C, pH 7.5 |

| Optimal pH | 7.0 - 8.0 | - | 30°C |

| Optimal Temperature | 28 - 32 | °C | pH 7.5 |

| Cofactor Requirement | Mg2+ | - | 10 mM |

| Product Titer | 50 | mg/L | In engineered Saccharomyces cerevisiae |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Gene Identification and Cloning of a Putative this compound Synthase

Objective: To identify and isolate the gene encoding a putative this compound synthase from a fungal source.

Methodology:

-

Fungal Strain and Culture: Cultivate the target fungus known to produce this compound in a suitable liquid medium (e.g., Potato Dextrose Broth) for 7-10 days at 25°C.

-

Genomic DNA and RNA Extraction: Harvest the fungal mycelia and extract high-quality genomic DNA and total RNA using commercially available kits.

-

Degenerate PCR: Design degenerate primers based on conserved regions of known fungal drimane-type sesquiterpene synthases. Perform PCR using the extracted genomic DNA as a template.

-

Sequencing and Gene Walking: Sequence the amplified PCR product. Based on the obtained sequence, design specific primers for gene walking or use inverse PCR to obtain the full-length gene sequence.

-

cDNA Synthesis and Cloning: Synthesize cDNA from the extracted total RNA using reverse transcriptase. Amplify the full-length coding sequence of the putative this compound synthase gene from the cDNA using specific primers and clone it into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector).

Heterologous Expression and Purification of Recombinant this compound Synthase

Objective: To produce and purify the recombinant this compound synthase for biochemical characterization.

Methodology:

-

Transformation: Transform the expression vector containing the this compound synthase gene into a suitable expression host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Protein Expression: Induce protein expression under optimized conditions (e.g., with IPTG in E. coli or galactose in yeast).

-

Cell Lysis: Harvest the cells and lyse them using sonication or enzymatic methods in a suitable lysis buffer.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for higher purity.

-

Protein Quantification and Verification: Determine the protein concentration using a Bradford assay and verify its purity and molecular weight using SDS-PAGE.

In Vitro Enzyme Assay for this compound Synthase Activity

Objective: To determine the enzymatic activity and product profile of the purified recombinant this compound synthase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, FPP as the substrate, MgCl2 as a cofactor, and a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis by GC-MS: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and any other sesquiterpene products by comparing their retention times and mass spectra with authentic standards.

Determination of Enzyme Kinetic Parameters

Objective: To determine the Michaelis-Menten kinetic parameters (Km and kcat) of the this compound synthase.

Methodology:

-

Varying Substrate Concentrations: Perform the in vitro enzyme assay with varying concentrations of FPP.

-

Quantification of Product Formation: Quantify the amount of this compound produced at each FPP concentration using GC-MS with an internal standard.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate (FPP).

Experimental Workflow for this compound Synthase Characterization

Caption: Workflow for the identification and characterization of a fungal this compound synthase.

Conclusion and Future Perspectives

The biosynthesis of this compound in fungi represents a fascinating example of convergent evolution, where a distinct enzymatic machinery has evolved to produce a class of sesquiterpenoids also found in other kingdoms of life. While significant progress has been made in understanding the broader context of drimane-type sesquiterpene synthesis in fungi, the specific details of this compound synthase and its regulation remain a fertile ground for future research. The identification and characterization of novel this compound synthases from diverse fungal species will not only deepen our fundamental understanding of fungal secondary metabolism but also provide a valuable toolkit of biocatalysts for the sustainable production of this and other high-value drimane sesquiterpenoids. The methodologies and conceptual frameworks presented in this guide are intended to facilitate these future discoveries and their translation into practical applications in medicine and biotechnology.

Albicanol: A Drimane Sesquiterpenoid in Microbial Ecology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Albicanol is a drimane-type sesquiterpenoid, a class of naturally occurring organic compounds characterized by a bicyclic drimane skeleton. First isolated from the liverwort Diplophyllum albicans, this compound has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antineoplastic, and antifeedant properties[1]. As the threat of antimicrobial resistance continues to grow, the exploration of novel, naturally derived antimicrobial agents like this compound has become a critical area of research. This technical guide provides a comprehensive overview of this compound, with a focus on its role in microbial ecology, its mechanism of action, and detailed protocols for its investigation.

Chemical Structure and Properties

-

IUPAC Name: [(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol

-

Molecular Formula: C₁₅H₂₆O

-

Molecular Weight: 222.37 g/mol

Antimicrobial Activity

While specific quantitative data for this compound against a broad spectrum of microbes is not extensively available in publicly accessible literature, studies have shown it possesses strong activity against the opportunistic fungal pathogen Candida albicans[1]. To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for drimenol , a closely related and well-studied drimane sesquiterpenoid that exhibits a similar activity profile. These values are presented as a proxy to illustrate the potential antifungal potency of drimane sesquiterpenoids.

Table 1: Minimum Inhibitory Concentration (MIC) of Drimenol Against Various Fungal Pathogens

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 8 - 64 | [1] |

| Candida auris | 8 - 64 | [1] |

| Candida glabrata (Fluconazole-resistant) | 8 - 64 | [1] |

| Candida krusei (Fluconazole-resistant) | 8 - 64 | [1] |

| Candida parapsilosis (Fluconazole-resistant) | 8 - 64 | [1] |

| Aspergillus fumigatus | 8 - 64 | [1] |

| Cryptococcus neoformans | 8 - 64 | [1] |

| Pneumocystis carinii | 8 - 64 | [1] |

| Blastomyces dermatitidis | 8 - 64 | [1] |

| Saksenaea vasiformis | 8 - 64 | [1] |

Anti-Biofilm Activity

The ability of microorganisms to form biofilms is a significant virulence factor, contributing to increased resistance to antimicrobial agents. While specific quantitative data on the anti-biofilm activity of this compound, such as the Biofilm Inhibitory Concentration (BIC) or Minimum Biofilm Eradication Concentration (MBEC), are not yet widely reported, the known effects of related sesquiterpenoids on fungal cell membranes and signaling pathways suggest a strong potential for this compound to inhibit biofilm formation and disrupt established biofilms. Further research in this area is warranted.

Mechanism of Action

The precise mechanism of action for this compound is still under investigation; however, studies on related drimane sesquiterpenoids provide significant insights into its potential modes of action against fungal pathogens.

Disruption of Fungal Cell Membrane and Wall

At high concentrations, drimenol, a compound structurally similar to this compound, has been observed to cause the rupture of the fungal cell wall and membrane[1]. This direct physical damage leads to leakage of cellular contents and ultimately cell death, suggesting a fungicidal mechanism of action.

Putative Inhibition of the Crk1 Kinase Signaling Pathway

Genome-wide fitness profiling assays in Saccharomyces cerevisiae and Candida albicans have implicated the Crk1 kinase-associated pathway in the mechanism of action of drimenol[1]. Crk1 is a Cdc2-related protein kinase that is essential for hyphal development and virulence in C. albicans. It is believed that drimane sesquiterpenoids may disrupt the function of Crk1 or its associated gene products, such as Ret2, Cdc37, and other open reading frames (ORFs) involved in protein secretion and vacuolar biogenesis[1]. This interference with a key signaling pathway would inhibit the morphological transitions and virulence of the fungus.

Caption: Putative mechanism of this compound via inhibition of the Crk1 kinase pathway.

Inhibition of Ergosterol Biosynthesis

In silico studies on other bioactive drimane sesquiterpenoid alcohols have suggested that these compounds may act by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway[2]. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function. This mechanism is the target of the widely used azole class of antifungal drugs.

Role in Microbial Ecology

This compound is a secondary metabolite produced by the liverwort Diplophyllum albicans. In their natural environment, liverworts are in constant interaction with a diverse array of microorganisms, including bacteria, fungi, and algae. The production of a wide range of secondary metabolites, particularly terpenoids and aromatic compounds, is a key defense strategy for these plants against microbial pathogens and herbivores[3][4].

The antifungal activity of this compound strongly suggests that it plays a protective role for D. albicans by inhibiting the growth of pathogenic fungi in its immediate environment. Furthermore, its antifeedant properties would deter grazing by insects and other small herbivores, which could otherwise create wounds susceptible to microbial infection. The production of this compound and other sesquiterpenoids contributes to the chemical defense arsenal of the liverwort, allowing it to thrive in a competitive microbial landscape.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method and is suitable for determining the MIC of this compound against various fungal species.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

RPMI-1640 medium, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Fungal inoculum, adjusted to the appropriate concentration in RPMI-1640

-

Sterile DMSO (vehicle control)

-

Positive control antifungal (e.g., fluconazole)

-

Incubator

Procedure:

-

Prepare Drug Dilutions:

-

In a 96-well plate, perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

-

Prepare a similar dilution series for the positive control antifungal.

-

Include wells with RPMI-1640 and DMSO at the highest concentration used in the dilutions to serve as a vehicle control.

-

Include wells with only RPMI-1640 to serve as a sterility control.

-

Include wells with fungal inoculum and no drug to serve as a growth control.

-

-

Inoculate the Plate:

-

Add an equal volume of the standardized fungal inoculum to each well (except the sterility control wells), resulting in a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

-

Incubation:

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Determine MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Caption: Workflow for MIC determination using the broth microdilution method.

Assessment of Anti-Biofilm Activity (Biofilm Inhibition Concentration - BIC)

The following protocol, based on the crystal violet staining method, can be used to determine the concentration of this compound that inhibits biofilm formation.

Materials:

-

This compound stock solution

-

Appropriate growth medium for the test organism (e.g., Tryptic Soy Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well flat-bottom microtiter plates

-

Microbial inoculum, adjusted to the appropriate concentration

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare Plate:

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Include growth control wells (medium and inoculum) and vehicle control wells (medium, inoculum, and DMSO).

-

-

Inoculation and Biofilm Formation:

-

Add the standardized microbial inoculum to each well.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours).

-

-

Washing:

-

Carefully remove the planktonic (non-adherent) cells by gently aspirating the medium.

-

Wash the wells with PBS to remove any remaining non-adherent cells.

-

-

Staining:

-

Add the 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

-

-

Quantification:

-

Add 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.

-

Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

-

The Biofilm Inhibitory Concentration (BIC) is the concentration of this compound that causes a significant reduction in biofilm formation compared to the growth control.

-

Caption: Workflow for determining the Biofilm Inhibitory Concentration (BIC).

Conclusion and Future Directions

This compound, a drimane sesquiterpenoid from the liverwort Diplophyllum albicans, demonstrates significant potential as a novel antifungal agent. While comprehensive quantitative data on its antimicrobial spectrum is still emerging, studies on closely related compounds and initial findings of its activity against Candida albicans are highly promising. Its putative multi-target mechanism of action, potentially involving cell membrane disruption and interference with key signaling pathways like the Crk1 kinase cascade, makes it an attractive candidate for further investigation, particularly in the context of overcoming existing antifungal resistance.

Future research should focus on:

-

Comprehensive antimicrobial profiling: Determining the MIC, MBC/MFC, and anti-biofilm activity of this compound against a broad range of clinically relevant bacteria and fungi.

-

Elucidation of the precise mechanism of action: Further studies are needed to confirm the interaction of this compound with the Crk1 kinase pathway and other potential targets.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

-

Synergy studies: Investigating the potential for synergistic effects when this compound is combined with existing antimicrobial drugs.

The continued exploration of natural products like this compound is essential for the discovery and development of new therapeutic strategies to combat the growing challenge of antimicrobial resistance.

References

Preliminary Screening of Albicanol's Biological Activity: A Technical Guide

Introduction: Albicanol is a drimane-type sesquiterpenoid alcohol first isolated from the liverwort Diplophyllum albicans.[1] As a natural product, it has garnered interest within the scientific community for its diverse biological activities. Preliminary studies have indicated its potential as an antineoplastic, antifungal, anti-inflammatory, and antioxidant agent.[1][2] Furthermore, this compound has been shown to modulate key cellular signaling pathways involved in cellular stress and toxicity responses. This technical guide provides an in-depth overview of the preliminary screening of this compound's biological activities, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties, as well as its influence on cellular signaling. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data summaries to facilitate further investigation into this compound's therapeutic potential.

Cytotoxic Activity

This compound has demonstrated selective cytotoxic effects against various human cancer cell lines. This activity is a crucial first step in evaluating its potential as an antineoplastic agent.

Data Presentation: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The reported IC50 values for this compound against several cancer cell lines are summarized below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 24.14[3] |

| A549 | Lung Carcinoma | 48 | >30[3] |

| HepG2 | Hepatocellular Carcinoma | 48 | >30[3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in a given cell line.

Materials:

-

Target cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest cells in their exponential growth phase and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate the plate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. After incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: Read the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percentage viability vs. log concentration) to determine the IC50 value.

Visualization: Cytotoxicity Screening Workflow

References

Physical and chemical properties of Albicanol

An In-depth Technical Guide to the Physical and Chemical Properties of Albicanol

Introduction

This compound is a drimane-type sesquiterpenoid, a class of organic compounds naturally occurring in various organisms, including liverworts such as Diplophyllum albicans and Diplophyllum taxifolium, as well as fungi and marine life.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activities, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and application in research and development.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1][2][3][4][5] |

| Molecular Weight | 222.37 g/mol | [1][2][3][4] |

| Exact Mass | 222.1984 g/mol | [3] |

| CAS Number | 54632-04-1 | [3][5] |

| IUPAC Name | [(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | [1][4] |

| Appearance | Not explicitly stated in the provided results. | |

| Melting Point | -66.3 °C | [6] |

| Boiling Point | 169.0 °C | [6] |

Computed and Physicochemical Properties

| Property | Value | Source |

| ALogP | 3.7775 | [4] |

| XLogP3 | 4.1 | [1] |

| Polar Surface Area | 20.23 Ų | [1][4] |

| Rotatable Bonds | 1 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Heavy Atoms | 16 | [4] |

| Elemental Analysis | C: 81.02%, H: 11.79%, O: 7.19% | [3] |

Solubility

Spectral Data

Spectroscopic methods are essential for the structural elucidation and identification of this compound.

| Spectroscopic Technique | Description |

| ¹H NMR | ¹H NMR data for (+)-Albicanol has been reported and is available in the literature, though specific peak assignments are not detailed in the provided search results.[9] |

| ¹³C NMR | ¹³C NMR data is also available and has been used for the structural confirmation of this compound. |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula.[10][11] |

| Infrared (IR) Spectroscopy | IR spectroscopy helps in identifying the functional groups present in this compound, such as the hydroxyl (-OH) group.[10][11] |

Experimental Protocols

Extraction and Purification from Natural Sources (General Methodology)

A general procedure for the extraction and purification of sesquiterpenoids like this compound from plant material involves the following steps. This is a generalized protocol as a specific one for this compound was not found.

-

Extraction : The dried and powdered plant material is subjected to extraction with an organic solvent, typically methanol, ethanol, or chloroform, using methods like maceration, Soxhlet extraction, or ultrasonic-assisted extraction.[12][13]

-

Solvent Removal : The crude extract is concentrated under reduced pressure to remove the solvent.[14]

-

Fractionation : The concentrated extract is then fractionated using techniques like liquid-liquid extraction or solid-phase extraction (SPE) to separate compounds based on their polarity.[12][15]

-

Chromatographic Purification : The fractions containing the target compound are further purified using column chromatography (e.g., silica gel chromatography) with a suitable solvent system.[12] High-performance liquid chromatography (HPLC) can be used for final purification to obtain high-purity this compound.

Total Synthesis of (+)-Albicanol

Several total syntheses of (+)-Albicanol have been reported. One notable approach starts from the optically active bicyclic diol.[16] A key step in this synthesis was a modified Wittig methylenation of a silyloxy ketone, which significantly improved the overall yield.[16] Another enantioselective total synthesis begins with the (+)-Wieland–Miescher ketone, with a key step involving a highly diastereoselective intramolecular [3 + 2] dipolar cycloaddition reaction.[17]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, making it a compound of interest for further investigation.

-

Cytotoxicity : this compound has shown cytotoxic effects against certain cancer cell lines.[2] For instance, it exhibited an IC₅₀ of 24.14 µM against MCF7 (human breast adenocarcinoma) cells.[2]

-

Antioxidant Activity : It is described as a sesquiterpenoid with potent antioxidant properties.[2]

-

Antagonistic Activity against Heavy Metal Toxicity : this compound has shown antagonistic effects against heavy metal toxicity.[2]

-

Antifungal and Antifeedant Activities : It also exhibits antifungal and fish antifeedant properties.[1]

Modulation of the p53 Signaling Pathway

Research has indicated that this compound can suppress profenofos-induced genotoxicity in grass carp hepatocytes by modulating oxidative stress and the p53 axis.[2] Profenofos, an organophosphate pesticide, can induce DNA damage. This compound appears to counteract this by influencing the p53 signaling pathway, which is a critical regulator of cell cycle arrest, DNA repair, and apoptosis in response to cellular stress.

Conclusion

This compound is a biologically active sesquiterpenoid with well-defined physical and chemical properties. Its cytotoxic, antioxidant, and genoprotective activities, particularly through the modulation of key signaling pathways like p53, highlight its potential for further research in drug discovery and development. The established methods for its total synthesis and the general protocols for its extraction provide a solid foundation for obtaining this compound for further studies. This guide serves as a valuable technical resource for scientists working with this compound and other related natural products.

References

- 1. This compound | C15H26O | CID 171360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. CMNPD [cmnpd.org]

- 5. This compound - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 6. portfolio-pplus.azurewebsites.net [portfolio-pplus.azurewebsites.net]

- 7. benchchem.com [benchchem.com]

- 8. oit.edu [oit.edu]

- 9. researchgate.net [researchgate.net]

- 10. arcjournals.org [arcjournals.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Total synthesis of (+)-albicanol and (+)-albicanyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Total synthesis of (+)-albicanol and (+)-albicanyl acetate via a highly diastereoselective intramolecular [3 + 2] cycloaddition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Albicanol: A Technical Guide for Researchers

Abstract

Albicanol, a drimane-type sesquiterpenoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, including its chemical properties, biological activities, and the methodologies used to evaluate its efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the further exploration and application of this natural compound.

Chemical and Physical Properties

This compound is a bicyclic sesquiterpenoid alcohol. Its fundamental properties are summarized in the table below.

| Property | Value | Citation(s) |

| CAS Number | 54632-04-1 | [1][2][3][4][5] |

| Molecular Weight | 222.37 g/mol | [1][2][5][6] |

| Molecular Formula | C₁₅H₂₆O | [1][2][4][7] |

| IUPAC Name | ((1S,4aS,8aR)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)methanol | [1] |

| Synonyms | (+)-Albicanol | [2] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity

This compound has demonstrated a range of biological activities, most notably as a cytotoxic and antifungal agent. These properties suggest its potential as a lead compound in the development of new therapeutic agents.

Cytotoxicity

While specific studies detailing the cytotoxic effects of this compound on a wide range of cancer cell lines are still emerging, related natural compounds have shown activity against various cancer cell lines. For instance, other sesquiterpenoids isolated from liverworts have demonstrated cytotoxicity. Further research is required to fully characterize the cytotoxic profile of this compound against a comprehensive panel of human cancer cell lines, such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma).

Antifungal Activity

This compound has been noted for its antifungal properties. The evaluation of its efficacy against pathogenic fungi, such as Candida albicans, is a key area of investigation. The determination of Minimum Inhibitory Concentration (MIC) values is crucial for quantifying its antifungal potency.

Experimental Protocols

Standardized methodologies are essential for the accurate assessment of this compound's biological activities. The following sections outline general protocols for the isolation, purification, and evaluation of this compound.

Isolation and Purification of this compound

This compound is naturally found in liverworts, such as Diplophyllum albicans. A general procedure for the isolation and purification of sesquiterpenoids from liverworts involves the following steps:

-

Extraction: The dried and powdered plant material is typically extracted with an organic solvent like methanol or ethanol at room temperature.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the desired sesquiterpenoids is further purified using a combination of chromatographic techniques. This often includes:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., n-hexane and ethyl acetate) to achieve initial separation.

-

Thin-Layer Chromatography (TLC): To monitor the separation process and identify fractions containing this compound.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Fungal growth medium (e.g., RPMI-1640)

-

This compound stock solution (dissolved in DMSO)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the growth medium.

-

Serial Dilution: Perform a serial dilution of this compound in the 96-well plate containing the growth medium.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth, which can be assessed visually or by measuring the optical density with a microplate reader.

Mechanism of Action

The precise molecular mechanisms by which this compound exerts its cytotoxic and antifungal effects are not yet fully elucidated. Preliminary research on related compounds suggests that the induction of apoptosis is a likely mechanism for its anticancer activity.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. It is regulated by a complex network of signaling pathways. The intrinsic (mitochondrial) pathway is a key route to apoptosis and is controlled by the Bcl-2 family of proteins and the activation of caspases. It is hypothesized that this compound may induce apoptosis in cancer cells by modulating this pathway.

Caption: Proposed intrinsic apoptosis pathway modulated by this compound.

Future Directions

Further research is necessary to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broader panel of cancer cell lines and its antifungal activity against a wider range of pathogenic fungi.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action in detail.

-

In Vivo Studies: Assessing the efficacy and safety of this compound in animal models of cancer and fungal infections.

-

Structural Modification: Synthesizing analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundation for researchers to build upon in their exploration of this compound. The promising biological activities of this natural compound warrant further investigation to unlock its full therapeutic potential.

References

- 1. d-nb.info [d-nb.info]

- 2. Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Microdilution antifungal susceptibility testing of Candida albicans and Cryptococcus neoformans with and without agitation: an eight-center collaborative study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Albicanol and Its Derivatives: From Biological Activity to Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albicanol, a drimane-type sesquiterpenoid, has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive review of the current knowledge on this compound and its derivatives, with a focus on its antifungal, cytotoxic, and antioxidant properties. We delve into the experimental methodologies for assessing these activities, present quantitative data in a structured format, and explore the underlying molecular mechanisms, particularly its interaction with the p53 signaling pathway. This document aims to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring sesquiterpenoid alcohol first isolated from the liverwort Diplophyllum albicans. It belongs to the drimane class of sesquiterpenoids, characterized by a bicyclic decalactone skeleton.[1] Beyond its natural sources, efficient total synthesis routes for this compound and its derivatives, such as albicanyl acetate, have been developed, paving the way for more extensive biological evaluation.[2] This guide will explore the multifaceted biological profile of this compound and its analogues, providing a detailed overview of their potential as therapeutic agents.

Biological Activities of this compound and Its Derivatives

This compound and its related drimane sesquiterpenoids exhibit a broad spectrum of biological activities, including antifungal, cytotoxic, and antioxidant effects.

Antifungal Activity

This compound has demonstrated significant antifungal properties against a range of pathogenic fungi. Its efficacy is comparable to or, in some cases, greater than commercially available antifungal agents. The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell wall and membrane integrity.[2][3]

Table 1: Antifungal Activity of this compound and Related Drimane Sesquiterpenoids

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| (-)-Drimenol | Candida albicans | 8 - 64 | [1] |

| (+)-Albicanol | Candida albicans | ~60 | [3] |

| Isodrimenol | Gaeumannomyces graminis var. tritici | 9.5 (LC50) | [4] |

| Drimendiol | Gaeumannomyces graminis var. tritici | 60 (LC50) | [4] |

MIC: Minimum Inhibitory Concentration; LC50: Lethal Concentration 50%

Cytotoxic Activity

This compound has shown cytotoxic effects against various cancer cell lines. This activity highlights its potential as a lead compound for the development of novel anticancer agents. The cytotoxicity is concentration-dependent, and the IC50 values vary across different cell lines.[5]

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |

| A549 (Human Lung Carcinoma) | >30 | 48 | [5] |

| MCF7 (Human Breast Adenocarcinoma) | 24.14 | 48 | [5] |

| HepG2 (Human Liver Hepatocellular Carcinoma) | >30 | 48 | [5] |

IC50: Half-maximal Inhibitory Concentration

Antioxidant and Genoprotective Activity

This compound has been reported to possess potent antioxidant properties and can counteract heavy metal-induced toxicity. Furthermore, it has been shown to suppress profenofos-induced genotoxicity in grass carp hepatocytes, a mechanism linked to its modulation of oxidative stress and the p53 signaling pathway.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The minimum inhibitory concentration (MIC) of this compound and its derivatives against various fungal strains can be determined using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in sterile saline or RPMI-1640 medium and adjusted to a concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL.

-

Preparation of Test Compounds: this compound and its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate broth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature (typically 35-37°C) for 24-48 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 hours).

-

MTT Incubation: The medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. A key pathway identified is the p53 tumor suppressor pathway.

Modulation of the p53 Signaling Pathway

This compound has been shown to modulate the p53 axis, particularly in response to xenobiotic-induced stress.[5] The p53 protein is a crucial tumor suppressor that regulates the cell cycle, DNA repair, and apoptosis in response to cellular stress, such as DNA damage. The activation of p53 in response to xenobiotic exposure is a critical cellular defense mechanism.

The precise molecular mechanism by which this compound interacts with the p53 pathway is still under investigation. However, it is hypothesized that this compound, as a xenobiotic, induces a cellular stress response. This stress can lead to the activation of upstream kinases, such as ATM and ATR, which in turn phosphorylate p53 at key serine residues. Phosphorylation stabilizes p53 by preventing its interaction with its negative regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[6][7] The stabilized and activated p53 can then translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), ultimately leading to the observed cytotoxic effects.

Caption: Proposed signaling pathway of this compound-mediated p53 activation.

Synthesis of this compound and Derivatives

The total synthesis of (+)-albicanol and its acetate derivative has been successfully achieved from optically active bicyclic diols. A key step in these syntheses often involves a modified Wittig methylenation of a silyloxy ketone. The high overall yields of these synthetic routes make it feasible to produce sufficient quantities for biological studies and to synthesize other biologically active drimane sesquiterpenes.

Caption: Simplified workflow for the total synthesis of (+)-albicanol and (+)-albicanyl acetate.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with significant therapeutic potential. Their broad-spectrum antifungal and cytotoxic activities, coupled with their antioxidant properties, make them attractive candidates for further investigation. The elucidation of their mechanism of action, particularly the modulation of the p53 signaling pathway, provides a rational basis for their development as novel therapeutic agents.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a wider range of this compound derivatives to identify compounds with enhanced potency and selectivity.

-

Detailed Mechanistic Studies: Further investigating the precise molecular targets of this compound within the p53 pathway and other relevant signaling cascades.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of the most promising derivatives in preclinical animal models.

A deeper understanding of the chemistry and biology of this compound and its derivatives will undoubtedly pave the way for the development of new and effective treatments for fungal infections and cancer.

References

- 1. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]

- 4. Antifungal Effects of Drimane Sesquiterpenoids Isolated from Drimys winteri against Gaeumannomyces graminis var. tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

Potential Therapeutic Targets of Albicanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the known biological activities of albicanol, a drimane-type sesquiterpenoid, with a focus on its potential as a therapeutic agent. This compound, originally isolated from the liverwort Diplophyllum albicans, has demonstrated a range of promising bioactivities, including antifungal, antineoplastic, anti-inflammatory, and antioxidant effects.[1] This guide summarizes the current understanding of its mechanisms of action, identifies key molecular targets, and provides detailed experimental methodologies for the cited research.

Antineoplastic and Cytotoxic Activity

This compound has shown selective cytotoxicity against various cancer cell lines. Its anticancer potential appears to be linked to the modulation of oxidative stress and the p53 signaling pathway, a critical regulator of cell cycle and apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 24.14 | 48 | [2] |

| A549 | Lung Cancer | >30 | 48 | [2] |

| HepG2 | Liver Cancer | >30 | 48 | [2] |

Mechanism of Action: Modulation of the p53 Axis

In a study investigating the protective effects of this compound against profenofos-induced genotoxicity in grass carp hepatocytes, this compound was found to modulate the p53 signaling pathway.[2] Profenofos, an organophosphate pesticide, induces DNA damage and apoptosis. This compound treatment was shown to counteract these effects by influencing the expression of key proteins in the p53 pathway.

Experimental Protocols

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-30 µM) for 48 hours.[2] A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties by targeting the TNF/NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response, and its inhibition represents a key therapeutic strategy for a multitude of inflammatory diseases.

Mechanism of Action: Inhibition of the TNF/NF-κB Pathway

In a study on grass carp hepatocytes, this compound was shown to antagonize the inflammatory effects induced by profenofos by inhibiting the TNF/NF-κB signaling pathway.[3] This inhibition leads to a reduction in the expression of pro-inflammatory cytokines.

Experimental Protocols

Objective: To quantify the effect of this compound on the expression of pro-inflammatory cytokine genes.

Materials:

-

Hepatocytes (e.g., L8824 grass carp hepatocytes)

-

Profenofos

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., TNF-α, IL-1β, IL-8, INF-γ) and a housekeeping gene (e.g., β-actin)

-

Real-time PCR system

Procedure:

-

Treat cells with profenofos (200 µM) with or without this compound (5 x 10^-5 µg/mL) for 24 hours.[3]

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

-

Analyze the relative gene expression using the 2^-ΔΔCt method, with the housekeeping gene for normalization.

Antifungal Activity

This compound exhibits antifungal properties, although its precise mechanism of action is still under investigation. Current evidence suggests that its mode of action may differ from that of common antifungal agents that target the fungal cell wall or ergosterol synthesis.

Potential Mechanisms of Action